
Valnemulin hydrochloride
Overview
Description
Valnemulin hydrochloride is a semi-synthetic pleuromutilin antibiotic derivative . It has the empirical formula C31H52N2O5S · HCl and a molecular weight of 601.28 . It is used in veterinary medicine and has anti-inflammatory activities .
Synthesis Analysis
A polymorphic form of valnemulin hydrogen tartrate (Form I) was prepared to overcome the instability and irritating odor of valnemulin hydrochloride . Another study prepared a pegylated-valnemulin prodrug to improve the stability and reduce the irritation caused by valnemulin hydrochloride .
Molecular Structure Analysis
A crystalline dihydrate form of valnemulin hydrochloride (VHW) was discovered and characterized . The single crystal data of VHW were determined and analyzed. It was found that water molecules play a key role in the formation of the crystalline state of valnemulin hydrochloride .
Chemical Reactions Analysis
The crystalline valnemulin hydrochloride water–ethanol solvate (VHWES) was successfully prepared by the solution crystallization method . The solubility of VHWES in ethanol + water binary solvents was measured at eight different temperatures from 278.15 to 313.15 K using a static analytical method .
Physical And Chemical Properties Analysis
Valnemulin hydrochloride is a white or light yellow crystalline powder . It is soluble in ethanol, methanol, DMF, DMSO, and slightly soluble in water . The crystalline dihydrate form of valnemulin hydrochloride (VHW) exhibits better stability compared to the two valnemulin hydrochloride solvates reported previously .
Scientific Research Applications
Animal Health Antibacterial Medicine
Valnemulin hydrochloride is widely used as a premium grade antibacterial medicine for animals. It is effective against a diverse range of bacterial diseases and is often the preferred choice among veterinarians for treating infections without compromising safety when administered correctly .
Gastrointestinal Infections Control
As a broad-spectrum antibiotic, Valnemulin hydrochloride is used to control gastrointestinal infections in animals, particularly those caused by bacteria of the Mycoplasma genus responsible for bovine respiratory infections .
Treatment of Swine Diseases
Valnemulin hydrochloride is used in pigs to treat or prevent infectious diseases that affect the lungs, such as swine enzootic pneumonia, or the gut, including swine dysentery, porcine proliferative enteropathy, or porcine colonic spirochaetosis .
Improvement of Productive Parameters in Livestock
Studies have shown that Valnemulin hydrochloride can reduce diarrhea due to ileitis and the prevalence of Lawsonia intracellularis in fecal samples, leading to significant improvement in productive parameters like body weight, average daily gain (ADG), and feed conversion ratio (FCR) .
Crystallization Research
Valnemulin hydrochloride has been studied for its role in the formation of crystal structures. A crystalline dihydrate form has been discovered and characterized, exhibiting better stability compared to previously reported solvates .
Pharmacokinetics Improvement
The hydrochloride salt form of Valnemulin has been developed to improve its solubility and pharmacokinetics, making it more effective as an animal antibiotic .
Mechanism of Action
Target of Action
Valnemulin hydrochloride primarily targets bacteria of the Mycoplasma genus . These bacteria are often responsible for respiratory diseases in pigs . Valnemulin hydrochloride also shows high activity against spirochaetes such as Brachyspira hyodysenteriae and Brachyspira pilosicoli .
Mode of Action
Valnemulin hydrochloride inhibits bacterial protein synthesis by binding to the peptidyl transferase component of the 50S subunit of ribosomes . This interaction disrupts the normal function of the ribosome, preventing the bacteria from producing essential proteins and thus inhibiting their growth .
Biochemical Pathways
The main metabolic pathways of valnemulin hydrochloride involve hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain . Hydroxylation in the mutilin part is proposed to be the primary metabolic route .
Pharmacokinetics
Valnemulin hydrochloride exhibits a complex pharmacokinetic profile. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability
Result of Action
The action of valnemulin hydrochloride results in the inhibition of bacterial growth, particularly in the Mycoplasma genus and certain spirochaetes . This leads to a reduction in the symptoms of diseases caused by these bacteria, such as respiratory and enteric diseases in pigs .
Action Environment
The action of valnemulin hydrochloride can be influenced by environmental factors. For instance, the presence of water plays a key role in the formation of the crystalline state of valnemulin hydrochloride . The compound exhibits better stability in its dihydrate form
properties
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19-,20+,22-,24-,25+,26+,29-,30+,31+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBPRQKHDIVLOJ-AFFLPQGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158407 | |
| Record name | Valnemulin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valnemulin hydrochloride | |
CAS RN |
133868-46-9 | |
| Record name | Valnemulin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133868469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valnemulin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopenta(8)annulen-8-yl-((R)-2-(2-amino-3-methylbutanoylamino)-1,1-dimethtylethylsulfanyl)acetate / Hydrochloric Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALNEMULIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1GDP58BNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




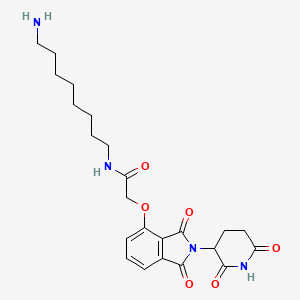

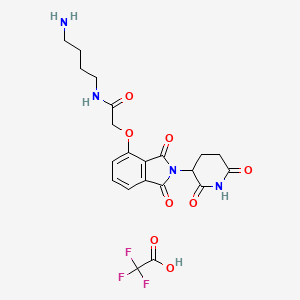
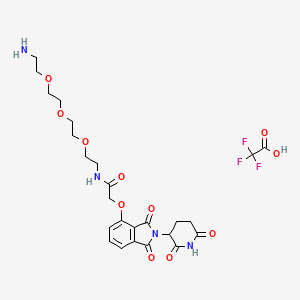
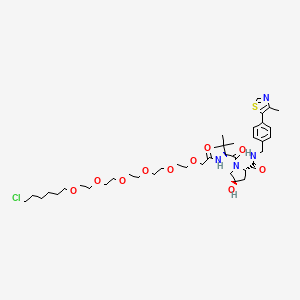





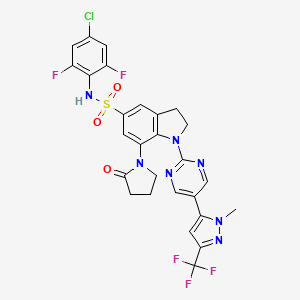

![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B560599.png)